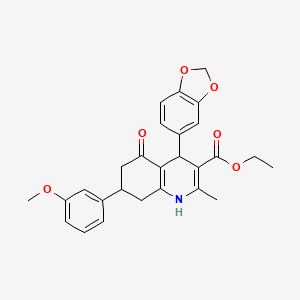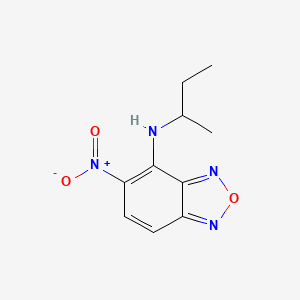![molecular formula C16H25N5O B4051377 N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(2-methoxypyrimidin-5-yl)methyl]ethanamine](/img/structure/B4051377.png)
N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(2-methoxypyrimidin-5-yl)methyl]ethanamine
Overview
Description
N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(2-methoxypyrimidin-5-yl)methyl]ethanamine is a useful research compound. Its molecular formula is C16H25N5O and its molecular weight is 303.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.20591044 g/mol and the complexity rating of the compound is 322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Chelating Agents
N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(2-methoxypyrimidin-5-yl)methyl]ethanamine is involved in the synthesis of new chelating agents through the condensation of l-(hydroxymethyl)pyrazole and its derivatives with various amines, leading to compounds with complete substitution by pyrazol-1-ylmethyl or (3,5-dimethylpyrazol-1-yl)methyl groups. These procedures result in compounds with yields better than 90%, highlighting their efficiency in creating high-yield chelating agents for potential applications in coordination chemistry and catalysis (Driessen, 2010).
Catalytic Activity in Ethylene Oligomerization
Ethylene oligomerization studies have shown the effectiveness of nickel(II) complexes chelated by (amino)pyridine ligands derived from the reaction of this compound analogues, demonstrating their potential as catalysts. These studies provided insights into the reactivity trends and structural influences on ethylene oligomerization, offering new perspectives for catalytic systems designed for the production of ethylene dimers, trimers, and tetramers (Nyamato, Ojwach, & Akerman, 2016).
Fluorescence Properties of Zn(II) Coordination Complexes
Research into the fluorescence properties of Zn(II) compounds assembled using pyrazolone-type Salen ligands, which are structurally related to this compound, has led to the development of novel compounds with significant fluorescence properties. These findings are crucial for the design and synthesis of new materials with potential applications in sensing, imaging, and optical devices, showcasing the versatility of these compounds in the development of functional materials (Song et al., 2015).
Methoxycarbonylation of Olefins
Palladium(II) complexes of (pyridyl)imine ligands, closely related to this compound, have been shown to catalyze the methoxycarbonylation of olefins effectively. These complexes form active catalysts that influence the production of linear and branched esters, highlighting their significance in industrial applications for the synthesis of esters from olefins (Zulu et al., 2020).
Properties
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[(2-methoxypyrimidin-5-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-6-20(10-14-8-17-16(22-5)18-9-14)11-15-12(3)19-21(7-2)13(15)4/h8-9H,6-7,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBXUYGOBVUGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN(CC)CC2=CN=C(N=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate](/img/structure/B4051303.png)
![2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B4051312.png)
![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-2-chloro-5-nitrobenzamide](/img/structure/B4051319.png)
![1,3-Diethyl 2-{[5-(propan-2-YL)-5H-[1,2,4]triazino[5,6-B]indol-3-YL]sulfanyl}propanedioate](/img/structure/B4051336.png)
![N-benzyl-N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]acetamide](/img/structure/B4051338.png)
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4051343.png)
![Tert-butyl N-(1-{2-[(1-carbamoyl-2-methylbutyl)carbamoyl]pyrrolidin-1-YL}-3-methyl-1-oxobutan-2-YL)carbamate](/img/structure/B4051349.png)

![methyl (2-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B4051363.png)

![4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]valinate](/img/structure/B4051385.png)

![1-[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]butan-1-one](/img/structure/B4051413.png)
![N-(2-methoxy-5-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4051415.png)
